Bindone
Overview
Description
Bindone, also known as [1,2′-biindenylidene]-1′,3,3′-trione, is an organic compound with the chemical formula C₁₈H₁₀O₃. It is classified as an aromatic triketone and appears as a yellowish solid. This compound is primarily used as a colorimetric reagent for the detection of primary amines, turning violet in their presence, while aromatic amines turn it blue .
Mechanism of Action
Target of Action
Bindone, an organic compound classified as an aromatic triketone , is primarily used as a color test for the detection of primary amines . It turns violet in the presence of primary amines and blue in the presence of aromatic amines . Therefore, the primary targets of this compound are primary and aromatic amines.
Mode of Action
This compound interacts with its targets (primary and aromatic amines) through a color change reaction . When this compound comes into contact with these amines, it undergoes a chemical reaction that results in a change in its color. This color change is a visual indicator of the presence of these amines.
Biochemical Pathways
This compound is involved in several biochemical pathways, particularly in reactions with 1,3-dipolarophiles . In the presence of a base, this compound undergoes a domino reaction with common 1,3-dipolarophiles, leading to the synthesis of unique spiro and fused indeno . This includes formal [3 + 3] cycloaddition with satylidene malononitriles to give dispiro and formal [4 + 2] cycloaddition with 4-arylidene-pyrazol-3-ones .
Result of Action
The primary result of this compound’s action is the detection of primary and aromatic amines . The color change that occurs when this compound reacts with these amines allows for their detection. Additionally, this compound’s reaction with 1,3-dipolarophiles leads to the synthesis of unique spiro and fused indeno , expanding its utility in chemical synthesis.
Action Environment
The action of this compound is influenced by environmental factors such as the presence of a base and the type of amines present . For instance, the base-promoted domino reaction of this compound with 1,3-dipolarophiles requires a basic environment . Similarly, the color change reaction for the detection of amines depends on the type of amines present .
Preparation Methods
Bindone can be synthesized through the self-condensation of 1,3-indandione. This reaction can be catalyzed by either base or acid. For instance, the base-catalyzed self-condensation of 1,3-indandione in the presence of triethylamine in toluene leads to the formation of this compound . Additionally, microwave irradiation has been utilized to promote the solvent-free self-condensation of carbonyl compounds, including 1,3-indandione, to produce this compound .
Chemical Reactions Analysis
Bindone undergoes various types of chemical reactions, including:
Cycloaddition Reactions: this compound can participate in formal [3 + 3] and [4 + 2] cycloaddition reactions with 1,3-dipolarophiles. For example, in the presence of a base, this compound reacts with satylidene malononitriles to form dispiro [indene-2,4′-fluorene-1′,3′′-indoline].
Annulation Reactions: this compound can undergo annulation reactions with heterocyclic ketene aminals to form spiro-imidazo pyridine-indene derivatives.
Scientific Research Applications
Bindone has several scientific research applications, including:
Comparison with Similar Compounds
Bindone can be compared with other similar compounds such as:
Spirooxindoles: These compounds share structural similarities with this compound and are important in drug design due to their bioactivity against various diseases.
This compound’s unique structure and reactivity make it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
2-(3-oxoinden-1-ylidene)indene-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10O3/c19-15-9-14(10-5-1-2-6-11(10)15)16-17(20)12-7-3-4-8-13(12)18(16)21/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFDOLAAUHRURP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00168932 | |
Record name | Bindon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00168932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1707-95-5 | |
Record name | Bindone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1707-95-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bindon | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001707955 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bindone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26216 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bindon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00168932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2'-biindanylidene-1',3,3'-trione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.415 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(3-OXO-1-INDANYLIDENE)-1,3-INDANDIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/INB7800050 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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